molecular formula C21H19FN2O4 B2653627 Ethyl 1-(4-fluorophenyl)-4-((2-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-28-3

Ethyl 1-(4-fluorophenyl)-4-((2-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2653627
CAS No.: 899943-28-3
M. Wt: 382.391
InChI Key: JCWSPDHZAXSUNQ-UHFFFAOYSA-N
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Description

Historical Context of Dihydropyridazine Derivatives in Medicinal Chemistry

Dihydropyridazines, characterized by a six-membered ring containing two adjacent nitrogen atoms and one double bond, have emerged as privileged scaffolds in drug discovery due to their synthetic versatility and capacity to interact with biological targets. Early developments in this field focused on pyridopyridazines, structurally related to phthalazines, which demonstrated antihypertensive properties. For instance, Endralazine Mesylate, a pyridopyridazine derivative, was commercialized as an antihypertensive agent, highlighting the scaffold’s relevance in cardiovascular therapeutics.

The pharmacological scope of dihydropyridazines expanded with discoveries of their kinase inhibitory activity. Pyrido[2,3-d]pyridazinones, for example, were identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a target implicated in inflammatory diseases such as rheumatoid arthritis and psoriasis. These compounds exhibited IC~50~ values below 1 μM, underscoring their potential as anti-inflammatory agents. Additionally, substituent-driven optimization led to derivatives with antihistaminic activity, such as GlaxoSmithKline’s pyrido[3,4-d]pyridazines, which antagonized histamine H1 receptors more effectively than Azelastine in preclinical models.

Dihydropyridazines have also been explored for antimicrobial and anticancer applications. Modifications at the C-3 and C-5 positions with hydrophobic groups enhanced interactions with bacterial membranes, while electron-withdrawing substituents improved redox properties for antioxidant activity. Notably, quinoline-bearing dihydropyridazines demonstrated dual antiproliferative and antibacterial effects, with MIC values of 16–32 μg mL⁻¹ against Staphylococcus aureus and Pseudomonas aeruginosa.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[(2-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-7-5-4-6-14(15)2)12-19(25)24(23-20)17-10-8-16(22)9-11-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWSPDHZAXSUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core pyridazine scaffold is shared with derivatives in , which feature varied substituents at the 1- and 4-positions. Key comparisons include:

Compound Name Substituents (Position 1 / Position 4) Melting Point (°C) Yield (%) Key Properties/Notes
Ethyl 1-(4-fluorophenyl)-4-((2-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate (Target) 4-fluorophenyl / 2-methylbenzyloxy Not reported Not reported Likely moderate lipophilicity due to benzyl ether and fluorine .
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-chlorophenyl / methyl 109–110 63 Chlorine enhances electronegativity; lower melting point.
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-hydroxyphenyl / methyl 220–223 95 Hydroxyl group increases H-bonding, raising melting point.
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate () 4-fluorophenyl / methoxy Not reported Not reported Methoxy group reduces steric hindrance vs. benzyloxy.
Ethyl 4-((3-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-fluorophenyl / 3-chlorobenzyloxy Not reported Not reported Chlorine may enhance receptor binding affinity.

Key Observations:

  • Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., –Cl, –CF₃) or polar groups (e.g., –OH) increase melting points due to stronger intermolecular forces (e.g., 12d: 220–223°C) . The target compound’s 2-methylbenzyloxy group likely results in a moderate melting point, similar to 12b (109–110°C).
  • Synthetic Yields: Bulky substituents (e.g., trifluoromethyl in 12c) reduce yields (52% for 12c vs. 95% for 12d) .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with the formation of the dihydropyridazine core, followed by functionalization with substituents like the 4-fluorophenyl and 2-methylbenzyloxy groups. Key parameters include:

  • Solvent selection: Polar solvents (e.g., ethanol, DMF) are preferred for solubility and reactivity .
  • Temperature control: Reactions often proceed at 25–60°C to balance reaction rate and side-product formation .
  • Catalysts: Acidic or basic conditions may be required for esterification or ether bond formation .
  • Purification: Column chromatography or recrystallization is used to isolate the compound, with HPLC monitoring purity (>95%) .

Q. How can the molecular structure be characterized using spectroscopic methods?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 165–170 ppm) .
  • Mass spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., m/z 402.81 for C20_{20}H16_{16}ClFN2_2O4_4) .
  • X-ray crystallography: Resolves stereochemistry and hydrogen-bonding networks in single crystals .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in DMSO or ethanol (5–10 mg/mL at 25°C) .
  • Stability: Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., fluorine, 2-methylbenzyloxy) influence reactivity?

Methodological Answer:

  • Fluorine substituents: Enhance electron-withdrawing effects, stabilizing the dihydropyridazine ring and modulating binding affinity to biological targets (e.g., enzymes) .
  • 2-Methylbenzyloxy group: Introduces steric hindrance, affecting nucleophilic substitution rates. Kinetic studies show a 30% slower reaction compared to unsubstituted analogs .
  • Experimental validation: Use Hammett plots or DFT calculations to correlate substituent effects with reaction kinetics .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Dose-response curves: Compare IC50_{50} values under consistent conditions (e.g., 48-hour exposure vs. 72-hour) .
  • Meta-analysis: Pool data from multiple studies to identify trends (e.g., anti-inflammatory activity linked to ester group hydrolysis) .

Q. What reaction mechanisms explain its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Enzyme inhibition: The ester group undergoes hydrolysis in vivo, generating a carboxylate that chelates metal ions in enzyme active sites (e.g., cyclooxygenase-2) .
  • Binding studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd_d = 1–10 µM range) .
  • Mutagenesis assays: Identify critical residues (e.g., His214^{214} in COX-2) via site-directed mutagenesis .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields (40–75%)?

Methodological Answer:

  • Parameter optimization: Use design of experiments (DoE) to test variables (e.g., solvent purity, catalyst loading) .
  • Byproduct analysis: LC-MS identifies side products (e.g., dimerization via pyridazine ring coupling) .

Q. Table 1: Comparative Synthesis Conditions

Parameter
SolventEthanolDMFEthanol/DCM
Temperature (°C)50–6025–4060–80
Yield (%)654872
Purity (HPLC)>95%90%98%

Q. What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADME modeling: Use SwissADME or Schrödinger’s QikProp to estimate logP (2.5–3.1), BBB permeability, and CYP450 interactions .
  • MD simulations: Analyze binding stability with target proteins (e.g., 100 ns simulations in GROMACS) .

Q. How to design derivatives with enhanced bioactivity?

Methodological Answer:

  • SAR studies: Replace the 2-methylbenzyloxy group with bulkier substituents (e.g., 3-trifluoromethyl) to improve target selectivity .
  • Prodrug strategies: Modify the ethyl ester to a phosphate prodrug for increased aqueous solubility .

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